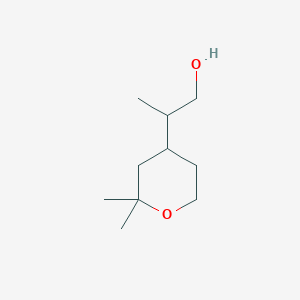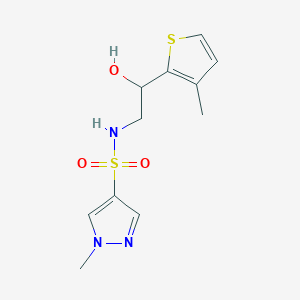![molecular formula C22H17ClN4O4 B2451932 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1243105-88-5](/img/no-structure.png)
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an acetamide . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole and pyrazolo[1,5-a]pyrazine rings are aromatic, which could contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors like polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound, focusing on their potential anti-inflammatory properties. Among the synthesized compounds, several showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antibacterial Agents : Ramalingam et al. (2019) synthesized derivatives that included 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, exhibiting significant antibacterial activity (Ramalingam et al., 2019).
Anticancer Properties : Ostapiuk, Matiychuk, and Obushak (2015) investigated novel derivatives for their anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, and breast cancers. Compounds showed high selectivity and activity, particularly against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).
Potential Antipsychotic Agents : Wise et al. (1987) explored compounds with a similar structure for their antipsychotic-like properties in behavioral animal tests. These compounds did not interact with dopamine receptors, a characteristic differing from clinically available antipsychotic agents (Wise et al., 1987).
Antioxidant Activity : Nayak et al. (2014) synthesized a compound that exhibited noticeable DPPH radical scavenging activity, demonstrating its potential as an antioxidant (Nayak et al., 2014).
Hydrogen Bonding in Crystal Structures : Narayana et al. (2016) analyzed the hydrogen bonding patterns in crystal structures of similar compounds, contributing to the understanding of molecular interactions and conformations (Narayana et al., 2016).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one. The second intermediate is N-(3-chloro-4-methylphenyl)acetamide, which is synthesized from 3-chloro-4-methylaniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyrazol-5-one", "3-chloro-4-methylaniline", "acetic anhydride", "peptide coupling reagents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:", "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 equiv) and 3,4-dihydro-2H-pyrazol-5-one (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and reflux the mixture for 4 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum to obtain the intermediate as a yellow solid.", "Synthesis of N-(3-chloro-4-methylphenyl)acetamide:", "Step 1: Dissolve 3-chloro-4-methylaniline (1.0 equiv) in acetic anhydride (2.0 equiv) and heat the mixture to 80°C for 4 hours.", "Step 2: Cool the mixture to room temperature and pour it into ice-cold water.", "Step 3: Filter the resulting solid and wash with water to obtain the intermediate as a white solid.", "Coupling of the Intermediates:", "Step 1: Dissolve the two intermediates (1.0 equiv each) in a mixture of DMF and DCM.", "Step 2: Add peptide coupling reagents (e.g. HATU, DIPEA) and stir the mixture at room temperature for 12 hours.", "Step 3: Purify the crude product by column chromatography to obtain the final product as a white solid." ] } | |
CAS-Nummer |
1243105-88-5 |
Produktname |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Molekularformel |
C22H17ClN4O4 |
Molekulargewicht |
436.85 |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
InChI-Schlüssel |
TVHWKYDFWWORPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



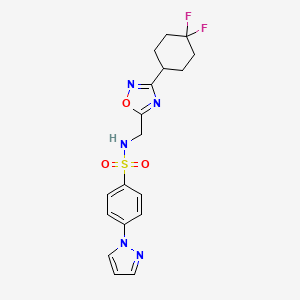
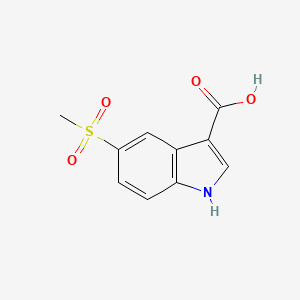
![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

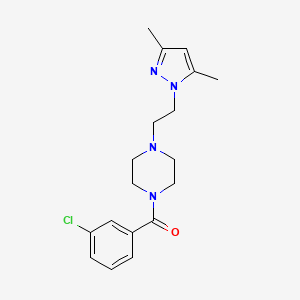
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)

